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molecular formula C9H8N2 B1270338 2-(1H-Pyrrol-1-yl)pyridine CAS No. 50966-74-0

2-(1H-Pyrrol-1-yl)pyridine

Cat. No. B1270338
M. Wt: 144.17 g/mol
InChI Key: AWOGYKQLZGNICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07371767B2

Procedure details

Bromotrimethylsilane (10.9 mL, 84 mmol) was added to DMSO (5.7 mL, 84 mmol) in MeCN (200 mL) at 0° C. After stirring for 10 min, 2-(1H-pyrrol-1-yl)pyridine (10 g, 70 mmol) in MeCN (50 mL) was added. The reaction mixture was stirred at 0° C. and allowed to reach rt over 3 h. H2O (150 mL) and EtOAc (150 mL) were added and the reaction mixture was shaken, the EtOAc layer was separated and the aqueous layer shaken with EtOAc (3×150 mL). The combine organic layers were dried over Na2SO4 and concentrated to a brown oil. LCMS indicated good conversion to 2-(3-bromo-1H-pyrrol-1-yl)pyridine and this was used without further purification. (MS (ESI) 224 (M+H)+.
Quantity
10.9 mL
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][Si](C)(C)C.CS(C)=O.[N:10]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11]1.O>CC#N.CCOC(C)=O>[Br:1][C:12]1[CH:13]=[CH:14][N:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:11]=1

Inputs

Step One
Name
Quantity
10.9 mL
Type
reactant
Smiles
Br[Si](C)(C)C
Name
Quantity
5.7 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N1(C=CC=C1)C1=NC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C.
WAIT
Type
WAIT
Details
to reach rt over 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
the reaction mixture was shaken
CUSTOM
Type
CUSTOM
Details
the EtOAc layer was separated
STIRRING
Type
STIRRING
Details
the aqueous layer shaken with EtOAc (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combine organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
CUSTOM
Type
CUSTOM
Details
this was used without further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=CN(C=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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